

3-Bromo-6-chloropicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-6-chloropicolinamide**

Cat. No.: **B1510291**

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An In-Depth Technical Guide to **3-Bromo-6-chloropicolinamide** for Advanced Research

Introduction: Unveiling a Privileged Heterocyclic Scaffold

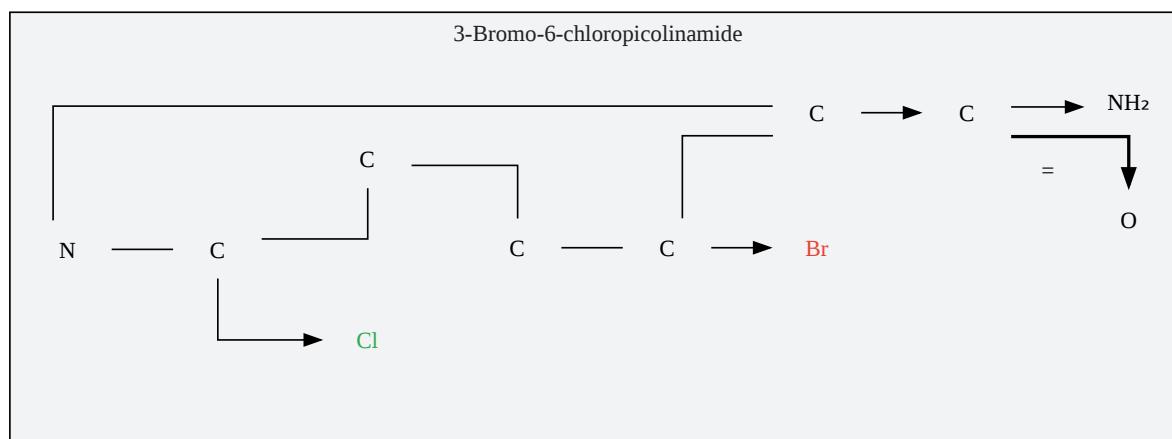
In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials.^[1] Among these, pyridine derivatives are particularly prominent due to their unique electronic properties and ability to engage in hydrogen bonding, making them exceptional pharmacophores.^{[2][3]} This guide focuses on a specific, highly functionalized derivative: **3-Bromo-6-chloropicolinamide**.

The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The halogen substituents act as both steric and electronic modulators and provide synthetic handles for further derivatization through cross-coupling reactions.^[4] The amide group is a classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.^[4] This combination of features makes **3-Bromo-6-chloropicolinamide** a valuable building block for generating libraries of novel compounds and a candidate for direct biological screening.^[4]

This document, prepared for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of **3-Bromo-6-chloropicolinamide**, grounded in authoritative data and field-proven insights.

Core Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. **3-Bromo-6-chloropicolinamide** is a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂), at the 3-position with a bromine atom (-Br), and at the 6-position with a chlorine atom (-Cl).



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Caption: Chemical structure of **3-Bromo-6-chloropicolinamide**.

The precise arrangement of these functional groups is cataloged by several key identifiers, summarized in the table below.

Identifier	Value	Source
CAS Number	1279821-55-4	[4] [5]
IUPAC Name	3-bromo-6-chloropyridine-2-carboxamide	[4]
Molecular Formula	C ₆ H ₄ BrClN ₂ O	[4] [5]
Molecular Weight	235.46 g/mol	[4]
Canonical SMILES	C1=CC(=NC(=C1Br)C(=O)N)C 	[4]
InChI Key	LSZFSZUKHJAFRF-UHFFFAOYSA-N	[4]

Physicochemical and Thermodynamic Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation and biological assays.

Physical State and Solubility

3-Bromo-6-chloropicolinamide exists as a crystalline solid under ambient conditions.[\[4\]](#) Its solubility profile is characteristic of a moderately lipophilic, polar organic molecule.

Property	Observation	Rationale & Causality
Aqueous Solubility	Low to moderate.	The presence of two halogen atoms increases the molecule's hydrophobic character compared to the parent picolinamide, thus reducing water solubility. ^[4]
Polar Aprotic Solvents (DMSO, DMF)	Excellent solubility.	These solvents effectively solvate the molecule through strong dipolar interactions with the pyridine nitrogen and the amide group. ^[4]
Polar Protic Solvents (Ethanol, Methanol)	Moderate to high solubility.	The amide group can participate in hydrogen bonding with protic solvents, facilitating dissolution. ^[4]
LogP (Octanol-Water Partition Coefficient)	2.48	This value indicates moderate lipophilicity, consistent with its good solubility in organic solvents and reduced solubility in water. ^[4]

Thermal Properties

While specific, experimentally determined melting and boiling points for **3-Bromo-6-chloropicolinamide** are not readily available in public literature, analysis of related structures provides valuable insight. The parent compound, picolinamide, exhibits melting points between 102-107°C.^[4] It is expected that the increased molecular weight and stronger intermolecular forces from the halogen substituents would result in a significantly higher melting point for **3-Bromo-6-chloropicolinamide**.

At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride, and various pyridine derivatives.^[4]

Synthesis and Methodologies

The synthesis of **3-Bromo-6-chloropicolinamide** requires a strategic approach to achieve the desired regiochemistry of the halogen and amide substituents.^[4] While several routes are possible, including direct halogenation of picolinamide precursors, a robust and scalable method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic acid, followed by amidation.^{[4][6]}

A validated protocol for the synthesis of the precursor acid is derived from patent literature, which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.^[6]



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Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.

Experimental Protocol: Synthesis of 3-Bromo-6-chloropicolinamide

This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate, adapted from validated methods^[6], and a standard subsequent amidation procedure.

Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid

- Step 1: Oxidation to N-oxide.
 - Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform.
 - Add urea hydrogen peroxide (2.1 eq).
 - Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low temperature.

- Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2 position for the subsequent nucleophilic attack.
- Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess oxidant, followed by extraction with an organic solvent (e.g., dichloromethane).
- Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.

- Step 2: Cyanation of the N-oxide.
 - Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.
 - Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide (TMSCN).
 - Causality: The N-oxide functionality activates the C2 position, making it susceptible to nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source of cyanide than alkali metal cyanides.
 - Heat the reaction mixture as required to drive the reaction to completion.
 - Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-chloropyridine-2-carbonitrile.
- Step 3: Hydrolysis to Carboxylic Acid.
 - Add the carbonitrile intermediate to concentrated sulfuric acid.
 - Heat the mixture (e.g., to 80-100°C) for 2-4 hours.
 - Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-COOH).

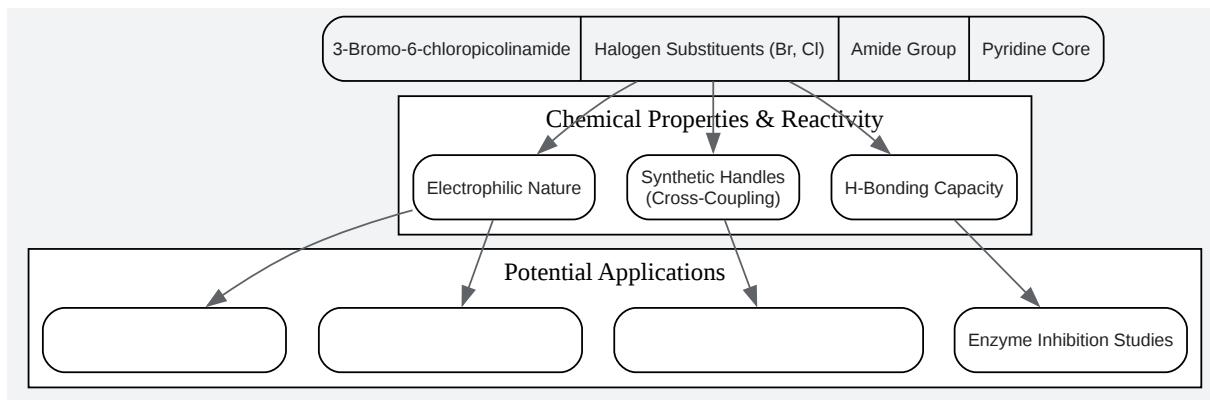
- Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-carboxylic acid.

Part B: Amidation to **3-Bromo-6-chloropicolinamide**

- Step 4: Conversion to the Final Amide.
 - Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.
 - Add thionyl chloride (SOCl_2 , ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas evolution).
 - Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack by ammonia than the parent acid.
 - Carefully remove the excess thionyl chloride under reduced pressure.
 - Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
 - Stir the reaction vigorously. A precipitate of the final product, **3-Bromo-6-chloropicolinamide**, should form.
 - Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Biological Activity and Applications in Research

The unique structural features of **3-Bromo-6-chloropicolinamide** make it a compound of high interest in pharmaceutical and agrochemical research.^[4]



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Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Drug Discovery

- **Antimicrobial Potential:** Research indicates that **3-Bromo-6-chloropicolinamide** exhibits biological activity and has been investigated as a potential antimicrobial agent against various bacterial strains.^[4] The halogenated pyridine scaffold is a known pharmacophore in many antibacterial and antifungal drugs, and this compound represents a novel variation.^[7] ^[8]
- **Enzyme Inhibition:** The structure suggests potential interactions with biological targets such as enzymes.^[4] The amide and pyridine nitrogen can coordinate with active site residues, while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme inhibition. This makes it a candidate for screening in various therapeutic areas, including oncology and inflammation.^{[4][7]}
- **Scaffold for Medicinal Chemistry:** As a functionalized intermediate, it is a valuable starting point for creating diverse compound libraries.^[9] The bromine atom is particularly suited for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl groups, allowing for systematic exploration of the structure-activity relationship (SAR).

Agrochemical Research

The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4] Compounds with this scaffold are explored for potential use as herbicides, fungicides, or insecticides. **3-Bromo-6-chloropicolinamide** could serve as a precursor for new agrochemicals.[10]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **3-Bromo-6-chloropicolinamide** is not universally available, data from structurally related halogenated pyridines provides a strong basis for safe handling protocols.[11][12] The compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[12]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use respiratory protection.[11]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

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- To cite this document: BenchChem. [3-Bromo-6-chloropicolinamide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1510291#3-bromo-6-chloropicolinamide-chemical-structure-and-properties>]

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